molecular formula C16H11BCl2N2 B1443660 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-65-2

2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1443660
CAS No.: 1159803-65-2
M. Wt: 313 g/mol
InChI Key: PRSDRKSTJNKMJL-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound featuring a naphtho[1,8-de][1,3,2]diazaborinine core substituted with a 3,5-dichlorophenyl group. This compound belongs to the class of naphthalene-1,8-diamino boronamides (Bdan derivatives), which are characterized by reduced reactivity compared to other organoboron reagents like Bpin (bis(pinacolato)diboron) . The 3,5-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms, which may enhance stability and influence electronic properties for applications in cross-coupling reactions or materials science.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BCl2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSDRKSTJNKMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

Component Role Amount (Example)
1,8-Diaminonaphthalene Diamine precursor 1 equivalent (0.5 mmol)
3,5-Dichlorophenylboronic acid Boron source and aryl group donor 1 equivalent (0.6 mmol)
Water Solvent 15 mL

Reaction Conditions

  • Temperature: 60 °C
  • Time: 2 hours
  • Atmosphere: Ambient (no inert atmosphere specified)
  • Workup: Extraction with ethyl acetate, solvent removal under reduced pressure
  • Purification: Silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 15:1)

Procedure Summary

  • Combine 1,8-diaminonaphthalene and 3,5-dichlorophenylboronic acid in water within a single-necked flask equipped with a stir bar.
  • Stir the mixture at 60 °C for 2 hours to promote condensation and ring formation.
  • Cool the reaction mixture to room temperature.
  • Extract the product with ethyl acetate.
  • Remove solvent under reduced pressure.
  • Purify the crude product by column chromatography to obtain the pure 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine.

Yield

  • The reaction typically affords a high yield of approximately 94% , indicating an efficient and practical synthetic route.

Summary Table of Preparation Method

Step Description Conditions/Notes
Starting materials 1,8-Diaminonaphthalene + 3,5-Dichlorophenylboronic acid Equimolar amounts
Solvent Water 15 mL per 0.5 mmol scale
Reaction temperature 60 °C Mild heating
Reaction time 2 hours Sufficient for complete conversion
Workup Extraction with ethyl acetate Followed by solvent evaporation
Purification Silica gel column chromatography Petroleum ether/ethyl acetate 15:1
Yield ~94% High efficiency

Chemical Reactions Analysis

Types of Reactions

2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, undergoes nuclear reactions that produce high-energy particles. These particles selectively destroy cancer cells while sparing healthy tissue . The compound’s boron atom plays a crucial role in this process, as it captures neutrons and initiates the therapeutic reaction .

Comparison with Similar Compounds

Key Observations :

  • Crystallography : While the dichlorophenyl variant’s crystal structure is unreported, analogs like the difluorophenyl and bromophenyl derivatives exhibit planar Bdan cores with bond lengths (B–N: ~1.42–1.46 Å) and angles consistent with sp² hybridization .

Biological Activity

2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS No. 1159803-65-2) is a boron-containing heterocyclic compound with potential applications in medicinal chemistry and cancer therapy. Its unique structure allows it to participate in various biological interactions, particularly in the context of boron neutron capture therapy (BNCT), which is being explored as a treatment for certain types of cancer.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H11BCl2N2
Molecular Weight312.99 g/mol
Boiling Point491.1 ± 55.0 °C (Predicted)
Density1.39 ± 0.1 g/cm³ (Predicted)
pKa-3.90 ± 0.20 (Predicted)

The biological activity of this compound primarily revolves around its potential use in BNCT. Upon administration, the compound selectively accumulates in tumor cells. When exposed to neutron radiation, it undergoes nuclear reactions that produce high-energy particles capable of damaging cancerous cells while minimizing harm to surrounding healthy tissue.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that upon neutron irradiation, these compounds can effectively induce apoptosis in tumor cells, suggesting a promising avenue for cancer treatment through BNCT .

Case Studies

  • Study on Tumor Cell Lines : An experimental study assessed the efficacy of boron-containing compounds on human glioblastoma cell lines. The results showed a marked increase in cell death when treated with neutron irradiation post-administration of the compound .
  • In Vivo Studies : Animal models treated with the compound followed by neutron exposure exhibited reduced tumor size compared to control groups receiving no treatment or conventional chemotherapy. This highlights the potential for targeted therapy using this compound .

Applications in Medicinal Chemistry

The compound's unique properties make it a candidate for further development in pharmaceutical applications:

  • Drug Development : Its structure allows for modifications that can enhance its bioavailability and selectivity towards cancer cells.
  • Combination Therapies : Research is ongoing into its use in combination with other chemotherapeutic agents to improve overall treatment efficacy.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for synthesizing 2-(3,5-dichlorophenyl)-naphthodiazaborinines, and how do reaction conditions influence yields?

  • Methodology : The compound is synthesized via a modular approach using naphthalene-1,8-diamino boronamide (Bdan) as a key intermediate. A typical protocol involves reacting 3,5-dichloroaniline with Bdan precursors under inert conditions (N₂ atmosphere) in the presence of catalysts like tetrabutylammonium iodide (TBAI) and benzoyl peroxide (BPO). Sodium acetate (NaOAc) is used to neutralize acidic byproducts. Reaction optimization requires precise stoichiometry (e.g., 1:2 molar ratio of Bdan to aryl amine) and temperatures between 80–100°C to avoid decomposition .
  • Key Data : Yields range from 65–70% for dichlorophenyl derivatives, with purity confirmed by NMR and HRMS .

Q. How are crystallographic parameters determined for naphthodiazaborinines, and what structural insights do they provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using instruments like Bruker APEX-II. Structures are refined with SHELXL . Key parameters include bond lengths (B–N: ~1.42–1.45 Å) and angles (N–B–N: ~85–88°), confirming the planar geometry of the diazaborinine core. Orthorhombic crystal systems (e.g., space group Pbca) are common, with unit cell volumes around 2,700 ų .
  • Insights : The dichlorophenyl substituent introduces steric hindrance, slightly distorting the naphthalene backbone .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–7.6 ppm (naphthalene backbone) and δ 6.4–7.5 ppm (dichlorophenyl group). Boron-bound NH protons resonate as broad singlets (~δ 5.9–6.0 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 312.0395 for C₁₆H₁₁BCl₂N₂⁻) confirm stoichiometry .

Advanced Research Questions

Q. How do electronic effects of 3,5-dichlorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Electron-withdrawing Cl groups reduce electron density at the boron center, making it less reactive toward nucleophiles. Reactivity is assessed via Hammett constants (σₚ≈0.23 for Cl) and DFT calculations (e.g., Mulliken charges on B). Comparative studies with fluorophenyl analogs (σₚ≈0.06) show slower Suzuki-Miyaura coupling kinetics, requiring Pd catalysts with stronger oxidative addition capacity .
  • Data Contradictions : Some studies report unexpected stability in protic solvents due to steric shielding by Cl substituents .

Q. What strategies mitigate moisture sensitivity during synthetic protocols?

  • Methodology :

  • Schlenk Techniques : Reactions are conducted under anhydrous conditions using flame-dried glassware.
  • Additives : Molecular sieves (4 Å) or desiccants like MgSO₄ are added to scavenge trace water .
  • Stability Tests : TGA analysis shows decomposition >150°C, but storage at –20°C under argon preserves integrity for >1 year .

Q. How can computational methods predict regioselectivity in functionalization reactions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs). The LUMO of the dichlorophenyl derivative localizes on the boron atom, favoring nucleophilic attacks at this site. Transition-state modeling (e.g., for Miyaura borylation) predicts activation energies and optimizes solvent systems (e.g., THF vs. DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 2
Reactant of Route 2
2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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